molecular formula C7H9ClN2 B3049040 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole CAS No. 1909337-19-4

2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole

Cat. No.: B3049040
CAS No.: 1909337-19-4
M. Wt: 156.61
InChI Key: IMLYUHBBZVTTNG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is a high-value chemical building block with the CAS registry number 1909337-19-4 . Its molecular formula is C7H9ClN2, and it has a molecular weight of 156.61 g/mol . The compound is supplied as a powder and should be stored at room temperature . This compound features a chloromethyl group attached to a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry . The core pyrrolo[1,2-b]pyrazole structure is a key intermediate in synthetic organic chemistry, used in the construction of more complex molecules. For instance, it can serve as a precursor for {(4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl)}methanamine . The chloromethyl group is a versatile handle for further functionalization, making this reagent particularly useful for molecular design in drug discovery projects . Researchers utilize this and related scaffolds in the design and synthesis of potential anticancer agents, as the pyrrolo[1,2-b]pyrazole core is found in compounds investigated for kinase inhibition . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLYUHBBZVTTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201412
Record name 4H-Pyrrolo[1,2-b]pyrazole, 2-(chloromethyl)-5,6-dihydro-
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Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-19-4
Record name 4H-Pyrrolo[1,2-b]pyrazole, 2-(chloromethyl)-5,6-dihydro-
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Record name 4H-Pyrrolo[1,2-b]pyrazole, 2-(chloromethyl)-5,6-dihydro-
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Record name 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with a hydrazine derivative, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization and chloromethylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency. The use of automated systems for monitoring and controlling the reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the chloromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted pyrrolo[1,2-b]pyrazoles with various functional groups.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H9ClN2
  • Molar Mass : 156.61 g/mol
  • CAS Number : 1909337-19-4
  • Density : Approximately 1.38 g/cm³

The presence of the chloromethyl group significantly enhances the compound's reactivity, making it a candidate for nucleophilic substitution reactions. This characteristic is crucial for its applications in synthesizing more complex molecules.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery. Its derivatives have been explored for various pharmacological activities:

  • Antitumor Activity : Similar compounds have shown promise in targeting cancer cells by interfering with cellular processes.
  • CNS Activity : Variants of pyrrolo[1,2-b]pyrazole structures are studied for their effects on the central nervous system, potentially leading to new treatments for neurological disorders.

Organic Synthesis

Due to its ability to act as an alkylating agent, 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole can be utilized in:

  • Synthesis of Complex Molecules : The chloromethyl group allows for the introduction of various functional groups through nucleophilic substitution.
  • Development of New Chemical Entities : Researchers can modify the compound to create derivatives with enhanced properties or new functionalities.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
4H-Pyrrolo[1,2-b]pyrazoleBicyclic heterocycleLacks chloromethyl group; studied for antitumor activity
3-Chloropyrrolo[1,2-b]pyrazoleChlorinated derivativeExhibits different reactivity due to chlorine position
5-Methyl-4H-pyrrolo[1,2-b]pyrazoleMethyl-substituted variantEnhanced lipophilicity; explored for CNS activity
1-Methyl-4H-pyrrolo[1,2-b]pyrazoleMethyl-substituted variantDifferent pharmacokinetic properties

Future Directions in Research

Given the preliminary insights into the applications of this compound:

  • Continued exploration into its derivatives could unveil novel therapeutic agents targeting specific biological pathways.
  • Investigating its interactions with various biological targets will be essential to fully understand its pharmacological potential.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Chloromethyl vs. Bromo Substituents

  • The chloromethyl group in the target compound offers moderate reactivity in nucleophilic substitutions, balancing stability and synthetic utility . In contrast, the 3-bromo analog (C₆H₇BrN₂) exhibits higher reactivity due to bromine’s superior leaving-group ability, making it preferable for Suzuki-Miyaura cross-coupling reactions .
  • LogP Comparison : The parent compound (unsubstituted 4H,5H,6H-pyrrolo[1,2-b]pyrazole) has a calculated LogP of 0.83 , while the chloromethyl derivative likely has a higher LogP (~1.5–2.0) due to the hydrophobic chlorine atom. The bromo analog’s LogP is estimated to be ~2.5, reflecting increased lipophilicity .

Amino and Ester Derivatives

  • The aminomethyl derivative (C₆H₁₂Cl₂N₄) is water-soluble as a dihydrochloride salt, enabling its use in aqueous-phase reactions or as a pharmacophore in drug discovery . The ethyl carboxylate analog (C₉H₁₂N₂O₂) serves as a precursor for carboxylic acids via hydrolysis, critical in prodrug design .

Aromatic Substituents

  • The 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl) derivative (C₁₇H₁₆FN₃) demonstrates enhanced π-π stacking and hydrogen-bonding capabilities, making it a candidate for kinase inhibitor development .

Biological Activity

2-(Chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound characterized by a fused pyrrole and pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate. The chloromethyl group at the 2-position enhances its reactivity, making it suitable for further chemical modifications that can lead to biologically active derivatives.

  • Molecular Formula: C7H9ClN2
  • Molecular Weight: 156.61 g/mol
  • CAS Number: 1909337-19-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
  • Receptor Modulation: It may act as a ligand for specific receptors, modulating their function and influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: Derivatives of this compound have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Anticancer Activity: Some studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into anticancer agents .
  • Antimicrobial Properties: Preliminary screenings have indicated potential antimicrobial activity, although further studies are needed to confirm these findings .

Synthesis and Structure-Activity Relationship (SAR)

A systematic study on the synthesis of derivatives of this compound has revealed significant insights into its biological activity. For example:

  • Lead Compounds: A study identified lead compounds that exhibited potent inhibition towards H+/K+-ATPase and demonstrated efficacy in reducing gastric acid secretion in vivo .
  • Antitumor Activity: Another investigation reported that certain derivatives induced apoptosis in lung cancer cell lines (A549 and H1299), highlighting the compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar heterocyclic compounds is useful:

Compound NameBiological ActivityUnique Features
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridineAnticancerDifferent ring fusion provides distinct reactivity
2-(Chloromethyl)-1H-pyrrolo[3,2-b]pyridineAntimicrobialVarying electronic properties
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyrimidineEnzyme inhibitionStructural variations influence binding affinity

Q & A

What are the key synthetic routes for 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves cyclization of pyrrole derivatives with halogenated acetylene precursors. For example, a method analogous to the synthesis of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves reacting pyrrole with chloroacetylene under controlled temperatures (–20°C to –15°C) in dichloromethane, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity to minimize side reactions like over-alkylation.

How does the stereochemistry of this compound affect its biological interactions?

Advanced Research Question
The chloromethyl group’s spatial orientation influences binding to biological targets, such as kinase enzymes. Stereochemical analysis via X-ray crystallography or NMR (e.g., NOESY) reveals that the bicyclic framework adopts a chair-like conformation, positioning the chloromethyl group axial or equatorial. This impacts hydrogen-bonding and hydrophobic interactions, as seen in structurally similar kinase inhibitors . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities for enantiomers.

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., δ 3.5–4.0 ppm for chloromethyl protons) and carbon hybridization .
  • IR : Stretching frequencies at 650–750 cm1^{-1} confirm C–Cl bonds .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 187.04 for C6_6H7_7BrN2_2 analogs) .

How can researchers resolve contradictions in reactivity data for halogenated pyrrolo-pyrazoles?

Advanced Research Question
Discrepancies in nucleophilic substitution rates (e.g., at the chloromethyl group) may arise from solvent effects or competing reaction pathways. Systematic studies using polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol) can isolate solvent polarity impacts. For example, LiAlH4_4 reduction in THF favors SN2 mechanisms, while NaBH4_4 in methanol may follow radical pathways . Kinetic profiling (e.g., via UV-Vis monitoring) quantifies rate constants.

What are the primary applications of this compound in medicinal chemistry?

Advanced Research Question
The chloromethyl group serves as a versatile handle for derivatization in drug discovery:

  • Kinase Inhibitors : Analogous to 3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid derivatives, it can be functionalized to target ATP-binding pockets .
  • Antimicrobial Agents : Schiff base formation with aldehydes enhances bioactivity against Gram-positive bacteria .
  • Prodrug Design : The chloro group facilitates conjugation with targeting moieties (e.g., peptides) via click chemistry .

What strategies mitigate instability during storage of halogenated pyrrolo-pyrazoles?

Basic Research Question
Instability arises from moisture-sensitive C–Cl bonds. Recommended practices:

  • Storage : Sealed containers under inert gas (argon) at 2–8°C .
  • Stabilizers : Addition of molecular sieves (3Å) or antioxidants (BHT) prevents hydrolysis and oxidation .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation .

How does substituent variation on the pyrrolo-pyrazole core alter physicochemical properties?

Advanced Research Question
Substituent effects are quantified via:

SubstituentLogPSolubility (mg/mL)Melting Point (°C)
–CH2_2Cl2.10.5 (H2_2O)85–90
–COOH0.812.3 (H2_2O)120–125
–CH3_31.91.2 (H2_2O)75–80
Electron-withdrawing groups (e.g., –COOH) increase hydrophilicity, while halogens enhance membrane permeability .

What computational methods predict the reactivity of the chloromethyl group?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Nucleophilic Substitution : Activation energies for SN1 vs. SN2 mechanisms are compared using transition-state optimization .
  • Electrostatic Potential Maps : Visualize electrophilic regions (chlorine δ+) susceptible to nucleophilic attack .

How can researchers validate synthetic intermediates in multi-step routes?

Basic Research Question
Key validation steps include:

  • TLC Monitoring : Rf_f values in ethyl acetate/hexane (1:3) confirm intermediate purity .
  • Recrystallization : 2-Propanol recrystallization removes unreacted starting materials .
  • Isotopic Labeling : 15^{15}N-labeled intermediates track nitrogen migration during cyclization .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Scale-up issues include:

  • Exotherm Management : Chloroacetylene reactions require jacketed reactors to dissipate heat .
  • Purification : Chromatography is replaced with fractional distillation or pH-selective crystallization .
  • Regulatory Compliance : Residual solvent levels (e.g., dichloromethane < 600 ppm) must meet ICH Q3C guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole
Reactant of Route 2
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole

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